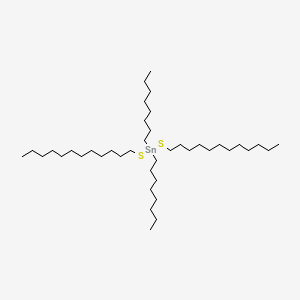

Bis(dodecylthio)dioctylstannane

Description

Historical Context and Evolution of Organotin Research

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland, who first synthesized diethyltin (B15495199) diiodide in 1849. This initial discovery laid the groundwork for future explorations into the synthesis and properties of compounds containing tin-carbon bonds. The early 20th century witnessed a rapid expansion of the field, significantly propelled by the advent of Grignard reagents, which provided a versatile method for creating tin-carbon linkages.

A major turning point in organotin research came with the discovery of their practical applications. In the 1940s, organotin compounds were identified as effective heat stabilizers for polyvinyl chloride (PVC), a discovery that revolutionized the plastics industry and remains a primary application to this day. researchgate.net This commercial significance fueled a surge in research and development, leading to the exploration of organotins in various other domains. By the 1960s, tributyltin and triphenyltin (B1233371) derivatives were being widely used as potent biocides in marine antifouling paints, agricultural fungicides, and wood preservatives.

Fundamental research also progressed alongside these industrial applications. A key development in the 1960s was the recognition that the tin atom in organotin compounds could have a coordination number greater than four, leading to the study of hypercoordinated stannanes. This deeper understanding of the structural and bonding characteristics of organotin compounds has been crucial for tailoring their properties for specific applications.

Significance of Sulfur-Ligand Organotin Compounds in Modern Chemical Science

Within the vast family of organotin compounds, those featuring sulfur-containing ligands, such as mercaptides, hold a special place due to the unique nature of the tin-sulfur (Sn-S) bond. This bond is the reactive component in many applications, imparting specific properties to the molecule. google.com

Organotin dithiolates, with the general formula R₂Sn(SR')₂, are a prominent class of sulfur-ligand organotin compounds. They are particularly valued for their role as highly effective heat stabilizers for PVC. Their mechanism of action involves the substitution of labile chlorine atoms in the PVC structure, thereby preventing thermal degradation during processing. scispace.com

Furthermore, the nature of the sulfur ligand can be tailored to fine-tune the compound's properties. For instance, in catalysis, organotin mercaptides are used in the production of polyurethanes. niscpr.res.in The sulfur ligand can influence the catalytic activity, providing a degree of control over the reaction kinetics. Compared to their carboxylate counterparts, organotin mercaptides often exhibit improved hydrolytic stability, which is a significant advantage in many industrial processes. researchgate.net The versatility and tunable nature of sulfur-ligand organotin compounds continue to make them a subject of interest in contemporary chemical research.

Research Trajectories and Academic Focus on Bis(dodecylthio)dioctylstannane

While extensive research has been conducted on the broader class of dioctyltin (B90728) dithiolates, academic focus specifically on this compound (also known as dioctyltin bis(lauryl mercaptide)) is less documented in publicly available literature. Much of the available information on this specific compound comes from its industrial applications rather than fundamental academic studies.

Research concerning compounds of this type is often application-driven, focusing on their performance as:

PVC Heat Stabilizers: Studies on dioctyltin compounds often evaluate their effectiveness in preventing the thermal degradation of PVC. Research in this area would typically involve analyzing the stabilized polymer's color stability, mechanical properties, and the rate of dehydrochlorination at elevated temperatures. scispace.comresearchgate.net

Catalysts in Polyurethane Formation: The catalytic activity of organotin mercaptides, including dioctyltin derivatives, in the formation of polyurethanes is another key area of investigation. Research would focus on the reaction kinetics, the influence of the catalyst on the final properties of the polyurethane, and the hydrolytic stability of the catalyst itself. niscpr.res.inresearchgate.net

It is important to note that detailed mechanistic studies and extensive characterization data specifically for this compound are not widely reported in academic journals. The existing body of knowledge is largely derived from patents and industrial technical data sheets, which emphasize its practical utility. Therefore, the academic trajectory for this specific compound is intrinsically linked to its established industrial roles, with research likely to continue in the optimization of its performance in these applications.

Properties

CAS No. |

22205-30-7 |

|---|---|

Molecular Formula |

C40H84S2Sn |

Molecular Weight |

747.9 g/mol |

IUPAC Name |

bis(dodecylsulfanyl)-dioctylstannane |

InChI |

InChI=1S/2C12H26S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-5-7-8-6-4-2;/h2*13H,2-12H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

ZLQKLRJBHMDQPD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCS[Sn](CCCCCCCC)(CCCCCCCC)SCCCCCCCCCCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Bis Dodecylthio Dioctylstannane

Established Synthetic Routes to Dialkyltin Dithiolates

The primary commercial routes to dialkyltin dithiolates like Bis(dodecylthio)dioctylstannane involve the formation of a tin-sulfur (Sn-S) bond from a suitable diorganotin precursor and a thiol. Two principal methods are widely employed.

The first, and perhaps most common, involves the reaction of a diorganotin dichloride with the corresponding thiol. For the target compound, this would be the reaction of dioctyltin (B90728) dichloride with 1-dodecanethiol. This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion. Typically, a base such as an amine or an aqueous solution of sodium hydroxide (B78521) is used for this purpose. gelest.com

The second established method utilizes a diorganotin oxide, such as dioctyltin oxide, which reacts with the thiol. gelest.com This condensation reaction produces water as the only byproduct, which can offer advantages in terms of purification, as it avoids the formation of salt byproducts.

The general schemes for these reactions are as follows:

From Dichloride: R₂SnCl₂ + 2 R'SH + 2 Base → R₂Sn(SR')₂ + 2 Base·HCl

From Oxide: R₂SnO + 2 R'SH → R₂Sn(SR')₂ + H₂O

In the context of this compound, R is an octyl group (C₈H₁₇) and R' is a dodecyl group (C₁₂H₂₅).

| Route | Organotin Precursor | Sulfur Source | Byproduct | Key Features |

| Dichloride Route | Dioctyltin dichloride | 1-Dodecanethiol | Hydrogen Chloride (HCl) | Requires a base for HCl neutralization; common industrial method. |

| Oxide Route | Dioctyltin oxide | 1-Dodecanethiol | Water (H₂O) | Cleaner reaction with no salt byproduct; can be driven by azeotropic removal of water. |

The formation of the tin-sulfur bond in these reactions is governed by the fundamental principles of nucleophilic substitution at a metal center. The tin atom in diorganotin dihalides and oxides is electrophilic and acts as a Lewis acid. lupinepublishers.comlupinepublishers.com The reaction proceeds via the attack of a sulfur nucleophile on this electrophilic tin center.

In the chloride-based route, the thiol (R'SH) can be deprotonated by the base to form a more potent thiolate anion (R'S⁻). This anion then acts as the nucleophile, attacking the tin atom and displacing a chloride ion. The process is repeated for the second chloride.

In the oxide route, the thiol may first coordinate to the tin atom. The large size of the tin atom and the availability of low-lying empty 5d orbitals allow for coordination numbers greater than four, facilitating an intermediate complex. gelest.com Subsequent proton transfer and elimination of water lead to the final dithiolate product. The Sn-S bond, once formed, is relatively stable to hydrolysis under neutral conditions but can be cleaved by strong acids or bases. gelest.com

The efficiency of the synthesis and the purity of the resulting this compound are highly dependent on the specific reaction conditions employed. Key parameters include stoichiometry, temperature, solvent, and the choice of base (in the dichloride route).

| Parameter | Influence on Synthesis |

| Stoichiometry | Precise control of the reactant ratio, particularly the base in the dichloride route, is crucial to ensure complete reaction and prevent the formation of mixed halide-thiolate species. gelest.com |

| Temperature | Reaction rates are temperature-dependent. Moderate heating is often applied to increase the rate, but excessive temperatures can lead to side reactions or degradation of the product. |

| Solvent | The choice of solvent affects the solubility of reactants and byproducts. For the dichloride route, a non-aqueous solvent may be used with an amine base, while the use of aqueous NaOH requires a two-phase system or a phase-transfer catalyst. |

| Byproduct Removal | Efficient removal of the byproduct (amine hydrochloride salt or water) is essential to drive the equilibrium towards the product and simplify purification. Filtration or washing can remove salts, while azeotropic distillation is effective for removing water. |

Novel Approaches in this compound Synthesis

While the established routes are reliable, research continues to explore more sustainable and efficient synthetic methodologies, guided by the principles of green chemistry and the desire for greater reaction control.

The application of green chemistry to organometallic synthesis aims to reduce environmental impact and improve safety. nih.gov For organotin thiolates, this can involve several strategies:

Catalytic Routes: Developing catalytic methods that reduce the need for stoichiometric reagents and minimize waste.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives or developing solvent-free reaction conditions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, such as the oxide route which produces only water as a byproduct. gelest.com

One-Pot Syntheses: Combining multiple reaction steps into a single process to reduce energy consumption and waste generated from intermediate purification steps.

While specific literature on green synthesis for this compound is sparse, general methodologies developed for other organotin complexes, such as using ligands with antioxidant functions to potentially reduce toxicity, represent a promising area of research. nih.gov

Stereochemical control is generally not a primary consideration for the synthesis of symmetrical dialkyltin dithiolates like this compound. The tin atom in this molecule is not a stereocenter as it is bonded to two identical octyl groups and two identical dodecylthio groups. However, in the broader context of organotin chemistry, stereocontrol can be achieved in compounds with four different substituents on the tin atom (R¹R²R³R⁴Sn) or through the use of chiral ligands. For this specific class of industrial chemicals, achieving specific stereoisomers is not a typical synthetic goal.

Derivatization and Functionalization Strategies for Enhanced Reactivity

The primary sites for reactivity in this compound are the tin-carbon and, more significantly, the tin-sulfur bonds. wikipedia.orggelest.com The Sn-S bond is the more labile of the two and is central to the compound's function as a PVC stabilizer, where it is understood to react with HCl released during polymer degradation. acs.org

Derivatization strategies typically involve the cleavage of these bonds:

Cleavage of Sn-S Bonds: The tin-sulfur bond can be readily cleaved by halogens or mineral acids, which can be used to generate diorganotin dihalides or other salts. gelest.com

Redistribution Reactions: this compound can undergo redistribution (comproportionation) reactions with other tin compounds. For example, reacting it with tin tetrachloride (SnCl₄) can yield mixed organotin halides, a common method for producing mono-, di-, and triorganotin species from tetraorganotins. wikipedia.orggelest.com

Functionalization of Alkyl Chains: While less common, the octyl or dodecyl chains could theoretically be functionalized. However, this would typically be accomplished by using pre-functionalized starting materials (e.g., a functionalized thiol) rather than by modifying the final product.

The primary utility of this compound lies in the inherent reactivity of the Sn-S bond, and thus, derivatization is more relevant to the synthesis of other organotin compounds than to enhancing the function of the parent molecule itself.

Structural Chemistry and Advanced Spectroscopic Characterization of Bis Dodecylthio Dioctylstannane

Elucidation of the Coordination Environment and Geometry of the Tin Center

The coordination environment of the tin atom in organotin compounds is a key determinant of their chemical and physical properties. In Bis(dodecylthio)dioctylstannane, the tin(IV) center is formally bonded to two octyl groups and two dodecylthiolate groups.

Impact of Thiolate and Alkyl Ligands on Molecular Architecture

In the solid state, diorganotin compounds, particularly those with electronegative substituents like thiolates, often exhibit coordination numbers greater than four. While a simple tetrahedral geometry might be expected, the tin atom can expand its coordination sphere to accommodate additional interactions. chemeo.com For dialkyltin dithiocarbamates, which are structurally similar to dithiolates, distorted octahedral geometries are commonly observed. alfa-chemistry.com

Investigation of Intermolecular Interactions and Supramolecular Assembly

Intermolecular interactions are significant in the solid-state chemistry of organotin compounds, often leading to the formation of supramolecular structures. upce.cz In organotin dithiocarbamates, weak Sn···S interactions between adjacent molecules can lead to the formation of dimers or polymeric chains. researchgate.net For this compound, the presence of long, non-polar alkyl chains (octyl and dodecyl) would likely lead to significant van der Waals interactions, influencing the packing of the molecules in the solid state.

Advanced Spectroscopic Techniques for Detailed Structural Analysis

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound, providing insights into its structure both in solution and in the solid state.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn) for Dynamic and Solution-State Studies

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the octyl and dodecyl chains. The chemical shifts will be influenced by their proximity to the tin and sulfur atoms. Generally, protons on carbons alpha to the tin or sulfur atoms will be shifted downfield compared to those further down the alkyl chain. pdx.edu Based on data for similar long-chain alkyltin compounds, the following approximate chemical shifts can be expected: chemicalbook.comnih.gov

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| -S-CH ₂- (dodecyl) | 2.5 - 2.8 |

| Sn-CH ₂- (octyl) | 1.5 - 1.8 |

| -CH ₂- (chain) | 1.2 - 1.6 |

| -CH ₃ (terminal) | 0.8 - 1.0 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. Carbons directly bonded to the tin and sulfur atoms will exhibit distinct chemical shifts. spectrabase.comindustrialchemicals.gov.au

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -S-C H₂- (dodecyl) | 30 - 35 |

| Sn-C H₂- (octyl) | 20 - 25 |

| -C H₂- (chain) | 22 - 32 |

| -C H₃ (terminal) | ~14 |

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly informative for determining the coordination number and geometry of the tin center. The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents and the coordination environment. For tetracoordinated diorganotin dithiolates, the ¹¹⁹Sn chemical shifts are typically found in the range of +80 to +160 ppm. An increase in the coordination number to five or six generally results in an upfield shift of the ¹¹⁹Sn signal. The expected ¹¹⁹Sn chemical shift for this compound in a non-coordinating solvent would likely fall in this range, indicative of a tetracoordinated tin center.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

FT-IR and Raman spectroscopy are complementary techniques used to identify functional groups and characterize chemical bonds within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be dominated by the vibrational modes of the long alkyl chains. Key vibrational bands include:

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.

C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.

Sn-C stretching: These vibrations are expected in the far-infrared region, typically between 500 and 600 cm⁻¹. uni.lu

Sn-S stretching: These vibrations are also found in the far-infrared region, generally between 300 and 400 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations and bonds involving heavier atoms. The Sn-C and Sn-S stretching vibrations are often more intense in the Raman spectrum than in the FT-IR spectrum. researchgate.net The principle of mutual exclusion, which applies to centrosymmetric molecules, can help in determining the molecular symmetry if both FT-IR and Raman spectra are analyzed. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| ν(C-H) | 2850 - 2960 | FT-IR, Raman |

| δ(C-H) | 1375 - 1465 | FT-IR, Raman |

| ν(Sn-C) | 500 - 600 | FT-IR, Raman |

| ν(Sn-S) | 300 - 400 | FT-IR, Raman |

High-Resolution Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) provides information on the molecular weight, elemental composition, and fragmentation pathways of a compound.

X-ray Diffraction Studies of Related Dioctyltin (B90728) Dithiolate Analogues for Solid-State Structure

Direct single-crystal X-ray diffraction analysis of this compound has not been extensively reported. However, valuable insights into its probable solid-state structure can be inferred from the crystallographic data of analogous diorganotin(IV) dithiocarbamates and other dithiolates. Dithiocarbamates [R₂NCS₂]⁻ are structurally related to the simple thiolates [RS]⁻ in this compound, as both coordinate to the tin atom through sulfur. nih.govnih.gov These analogues reveal that the coordination environment around the tin(IV) center is highly flexible, adopting various geometries depending on the nature of the organic substituents and the steric hindrance of the ligands. nih.govresearchgate.net

The coordination number in such complexes can range from four to seven, leading to geometries that include distorted tetrahedral, trigonal-bipyramidal, and octahedral configurations. researchgate.netmdpi.com The dithiocarbamate (B8719985) ligands can bind to the tin center in several modes:

Monodentate: One sulfur atom forms a covalent bond with tin. researchgate.net

Bidentate: Both sulfur atoms of the ligand coordinate to the tin center, forming a four-membered chelate ring. nih.gov

Anisobidentate: Both sulfur atoms are bonded to tin, but with significantly different Sn-S bond lengths. nih.gov

For instance, the X-ray structure of a dibutyltin(IV) pyrrolidinedithiocarbamate complex, an analogue with butyl groups instead of octyl groups, showed a distorted tetrahedral geometry where the dithiocarbamate ligands bind in a monodentate fashion. The reported Sn-S bond distances in this structure were 2.534 Å and 2.532 Å. nih.gov In another example, 1,1-dibutyl-1,1-bis[(4-methyl-1-piperidinyl)dithiocarbamato)]tin(IV), the tin atom also exhibits a four-coordinate, distorted tetrahedral geometry with the ligands bonding monodentately, showing Sn-S bond lengths of 2.534(12) Å and 2.536(11) Å. mdpi.com

Conversely, many diorganotin(IV) bis(dithiocarbamate) complexes adopt a six-coordinate, distorted octahedral geometry where the dithiocarbamate ligands are bidentate. nih.govmdpi.com In these structures, the two organic groups (R in R₂SnX₂) are typically found in a trans orientation. The Sn-S bond lengths in these chelated structures can be symmetric or asymmetric (anisobidentate). For example, in some dibutyltin(IV) dithiocarbamate complexes, the ligands bind with unequal Sn-S distances, such as one short bond (e.g., ~2.54 Å) and one significantly longer, weaker interaction (e.g., ~2.93 Å), resulting in a geometry described as intermediate between tetrahedral and skew-trapezoidal-bipyramidal. nih.govresearchgate.net

Given that the dodecylthio groups in this compound are simple, non-chelating thiolates, a four-coordinate, distorted tetrahedral geometry around the tin atom is the most probable solid-state structure, analogous to the monodentately bonded dithiocarbamates. This would involve the two octyl groups and the two dodecylthio groups bonded directly to the tin center.

The following table summarizes representative crystallographic data from related diorganotin(IV) dithiolate analogues.

| Compound | Coordination Geometry | Sn-S Bond Lengths (Å) | C-Sn-C Angle (°) | Reference |

|---|---|---|---|---|

| Dibutyltin(IV) pyrrolidinedithiocarbamate | Distorted Tetrahedral | 2.534, 2.532 | Not Reported | nih.gov |

| 1,1-Dibutyl-1,1-bis[(4-methyl-1-piperidinyl)dithiocarbamato)]tin(IV) | Distorted Tetrahedral | 2.534, 2.536 | Not Reported | mdpi.com |

| Dibutyltin (B87310) bis(N,N-diisopropyldithiocarbamate) | Distorted Skew-Trapezoidal-Bipyramidal | Covalent: 2.521, Dative: 2.933 | Not Reported | researchgate.net |

| Dibutyltin(IV) bis(N-benzyl-N-methyl-4-pyridyldithiocarbamate) | Distorted Octahedral (Anisobidentate) | 2.554, 2.896 | Not Reported | nih.gov |

Electronic Structure and Bonding Analysis via Spectroscopic Correlates

Spectroscopic techniques are invaluable for probing the electronic environment and bonding characteristics of organotin compounds like this compound. Mössbauer and Nuclear Magnetic Resonance (NMR) spectroscopies are particularly powerful for investigating the tin center directly.

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy provides crucial information about the oxidation state, coordination number, and local symmetry of the tin atom. rsc.org The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). For organotin(IV) compounds, the isomer shift (δ) typically falls within a specific range, confirming the +4 oxidation state of the tin atom. rsc.org

The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the tin nucleus. Its magnitude is sensitive to the stereochemistry and coordination number. For four-coordinate tetrahedral organotin compounds, ΔE_Q values are generally in the range of 1.00–2.40 mm/s. In contrast, five-coordinate trigonal-bipyramidal and six-coordinate octahedral structures exhibit larger ΔE_Q values, often exceeding 2.1 mm/s. rsc.orgcapes.gov.br For R₂Sn(SR')₂ compounds like this compound, which are expected to be tetrahedral, the ΔE_Q value would be anticipated to fall in the lower end of this range, confirming a four-coordinate geometry in the solid state. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹¹⁹Sn and ¹³C NMR, offers detailed insights into the structure in solution.

¹¹⁹Sn NMR: The tin nucleus has two NMR-active isotopes with spin I=1/2, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being slightly more sensitive and more commonly studied. northwestern.eduhuji.ac.il The ¹¹⁹Sn chemical shift (δ¹¹⁹Sn) is extremely sensitive to the coordination environment of the tin atom, spanning a vast range of over 5000 ppm. northwestern.eduresearchgate.net This sensitivity allows for the clear differentiation between various coordination states. Generally, an increase in the coordination number of the tin atom leads to a significant upfield shift (to more negative ppm values) of the δ¹¹⁹Sn resonance. Four-coordinate organotin compounds typically resonate in the range of +200 to -60 ppm, while five- and six-coordinate species are found at progressively higher fields. The expected δ¹¹⁹Sn for this compound in a non-coordinating solvent would be consistent with a four-coordinate species.

¹³C NMR: The ¹³C NMR spectrum provides information about the organic ligands. The coupling between ¹¹⁹Sn and the carbon atoms of the octyl groups, specifically the one-bond coupling constant (¹J(¹¹⁹Sn-¹³C)), is correlated with the C-Sn-C bond angle. This relationship can be used to estimate the geometry around the tin atom in solution. nih.govacs.org Larger ¹J(¹¹⁹Sn-¹³C) values are associated with larger C-Sn-C angles, which are characteristic of distorted tetrahedral or trigonal-bipyramidal geometries. acs.org

The table below presents typical spectroscopic data for analogous organotin compounds.

| Spectroscopic Technique | Parameter | Typical Value Range for R₂SnX₂ Analogues | Inferred Information |

|---|---|---|---|

| ¹¹⁹Sn Mössbauer | Isomer Shift (δ) (mm/s) | 1.20 - 1.60 | Confirms Sn(IV) oxidation state |

| Quadrupole Splitting (ΔE_Q) (mm/s) | 1.50 - 4.00 | Indicates coordination number and geometry (lower values for tetrahedral) | |

| ¹¹⁹Sn NMR | Chemical Shift (δ) (ppm) | +200 to -400 | Highly sensitive to coordination number (upfield shift with increasing coordination) |

| ¹³C NMR | ¹J(¹¹⁹Sn-¹³C) (Hz) | 350 - 1000 | Correlates with C-Sn-C bond angle |

| Infrared (IR) | ν(Sn-S) / ν(Sn-C) (cm⁻¹) | ~300-400 / ~500-600 | Confirms presence of tin-sulfur and tin-carbon bonds |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups and bonds within the molecule. The formation of this compound would be confirmed by the appearance of characteristic absorption bands corresponding to the tin-sulfur (Sn-S) and tin-carbon (Sn-C) stretching vibrations. The Sn-S stretching frequency in organotin thiolates typically appears in the 300–400 cm⁻¹ region, while the Sn-C stretching vibrations are found in the 500–600 cm⁻¹ range. researchgate.net

Mechanistic Investigations of Bis Dodecylthio Dioctylstannane in Catalysis

Catalytic Mechanisms in Polymerization Reactions

Bis(dodecylthio)dioctylstannane is a notable organotin catalyst, and its mechanisms of action are primarily explored within the realm of polymerization reactions. As a member of the dioctyltin (B90728) dithiolate family, its catalytic behavior is of considerable interest for industrial applications.

Polyurethane Curing Mechanisms Catalyzed by Dioctyltin Dithiolates

Dioctyltin dithiolates, including this compound, are effective catalysts for the curing of polyurethane systems, which involves the reaction between an isocyanate and a polyol. atlascopcogroup.comtoto.com The general consensus points towards a Lewis acid-based mechanism, where the electron-deficient tin atom plays a central role in activating the reactants. toto.comepo.org

Kinetic studies of the polyurethane formation reaction catalyzed by organotin compounds indicate a mechanism that proceeds through the activation of the isocyanate group. toto.com The generally accepted Lewis acid mechanism proposes that the tin catalyst polarizes the carbonyl group of the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. toto.com

Table 1: Comparative Reaction Times for Catalyzed Urethane Formation This table illustrates the catalytic efficiency of a representative tin dithiolate catalyst compared to an uncatalyzed reaction under specific laboratory conditions.

| Catalyst System | Reactant Conversion | Approximate Time |

|---|---|---|

| Uncatalyzed | 50% | > 8 hours |

| Dioctyltin Dithiolate (representative) | 50% | ~ 6 minutes |

Data is illustrative and based on kinetic profiles described for tin dithiolate catalysts under specific concentrations. atlascopcogroup.com

The nature of the ligands attached to the tin center profoundly impacts the catalyst's reactivity and selectivity. In this compound, the dodecylthio (thiolate) ligands have distinct effects compared to the more common carboxylate ligands found in catalysts like dibutyltin (B87310) dilaurate (DBTDL). atlascopcogroup.com

The electron-rich nature of the thiolate ligands modulates the electronic properties of the tin center. google.com This donation of electron density can influence the Lewis acidity of the tin and its affinity for coordinating with the isocyanate and polyol. google.com Furthermore, the reversible coordination of thiol or thiolate ligands can lead to competitive inhibition, where the ligand competes with the substrate for a place on the catalyst's active site. While this may slow the primary reaction, it can also enhance selectivity by disfavoring side reactions, such as the reaction of isocyanate with water, which is a critical challenge in many polyurethane formulations. toto.com

Table 2: Qualitative Influence of Ligand Type on Tin Catalyst Properties

| Ligand Type | Alcoholysis Equilibrium | Reactivity | Inhibition by Free Ligand |

|---|---|---|---|

| Carboxylate (e.g., Laurate) | Favors Alkoxide Formation | High | Moderate |

| Thiolate (e.g., Dodecylthio) | Favors Starting Dithiolate | Moderate | Strong |

This table provides a generalized comparison based on mechanistic studies. atlascopcogroup.com

In some polyurethane systems, "blocked" isocyanates are used, which are stable at room temperature and deblock upon heating to release the reactive isocyanate group and initiate curing. Organotin catalysts, including dioctyltin dithiolates, can play a crucial role in these systems by lowering the required deblocking temperature.

Mechanistic models suggest that the tin catalyst interacts with the blocked isocyanate, facilitating the dissociation of the blocking agent and initiating the cure at a lower temperature than would otherwise be possible. Studies have also investigated the synergistic effects between organotin compounds and amine catalysts. The formation of an active complex between the tin and amine catalysts has been confirmed through spectroscopic methods, leading to significantly enhanced catalytic activity in both the deblocking and subsequent curing reactions. This synergistic approach allows for cure initiation at temperatures as low as 40°C and rapid curing times.

Other Polymerization Pathways Mediated by this compound

While its primary application is in polyurethane catalysis, the use of this compound and related dioctyltin dithiolates extends to other polymerization reactions. Organotin compounds are known catalysts for esterification and transesterification reactions.

Specifically, dioctyltin dithiolate is mentioned as a potential catalyst in the synthesis of polyester (B1180765) polyols, such as polycaprolactone (B3415563) polyols. This suggests a role in the ring-opening polymerization of lactones like ε-caprolactone. The mechanism in these reactions is believed to involve the coordination of the lactone's carbonyl oxygen to the tin center, followed by a nucleophilic attack that leads to the opening of the ring and propagation of the polymer chain.

Role in Organic Synthesis Reactions

The documented applications of this compound in the scientific literature are predominantly focused on its role as a catalyst in polymerization. While it is listed in chemical inventories for use in "organic chemical synthesis," specific, non-polymerization-related synthetic applications are not extensively detailed. atlascopcogroup.com Its catalytic activity in promoting reactions like transesterification suggests potential utility in other condensation reactions, but its primary and well-documented function remains in the field of polymer chemistry.

Mechanistic Pathways in Esterification and Transesterification Reactions

Organotin compounds are widely employed as catalysts in esterification and transesterification reactions due to their effectiveness and selectivity. lupinepublishers.comrsc.orggelest.com While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the general mechanisms proposed for dialkyltin dicarboxylates and other organotin compounds can be extrapolated to understand its probable catalytic behavior. Two primary mechanistic pathways are generally considered: the Lewis acid mechanism and an exchange/insertion mechanism. rsc.orglupinepublishers.com

The reactivity of organotin compounds in these reactions is influenced by the nature of the ligands attached to the tin atom. For instance, organotin compounds with tin-sulfur bonds, such as dibutyltin bis(lauryl mercaptide), are generally found to be less reactive than their counterparts with tin-oxygen bonds, like dibutyltin diacetate. gelest.com This suggests that the thio-ligands in this compound likely modulate its catalytic activity.

Table 1: Representative Catalytic Activity of Dialkyltin Compounds in Transesterification

| Catalyst | Reactants | Product | Reaction Conditions | Conversion (%) | Reference |

| Dibutyltin dilaurate | Soybean Oil + Methanol | Fatty Acid Methyl Esters | 150°C, 1h | 98 | rsc.org |

| Dibutyltin oxide | Soybean Oil + Methanol | Fatty Acid Methyl Esters | 150°C, 2h | 95 | rsc.org |

| Monobutyltin trichloride | Poly(L-lactic acid) oligomer | LL-lactide | Thermal depolymerization | High | nih.gov |

Note: This table presents data for analogous organotin compounds to illustrate typical catalytic performance, due to the lack of specific data for this compound.

The choice of reactants and reaction conditions also plays a significant role in the catalytic efficiency. For example, in the transesterification of soybean oil, higher temperatures generally lead to higher yields when using organotin catalysts. rsc.org

Lewis Acid Catalysis and Associated Reaction Mechanisms

The catalytic properties of organotin compounds like this compound stem primarily from their nature as Lewis acids. lupinepublishers.comrsc.org The tin atom, being electron-deficient, can coordinate with Lewis basic sites, typically the carbonyl oxygen of an ester or carboxylic acid. rsc.orglupinepublishers.com This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by an alcohol. rsc.org

The general Lewis acid-catalyzed mechanism for transesterification can be depicted in two variations:

Intermolecular Nucleophilic Attack: The organotin catalyst activates the ester substrate by coordinating to the carbonyl oxygen. A separate alcohol molecule then attacks the activated carbonyl carbon. rsc.org

Intramolecular Nucleophilic Attack: The alcohol first coordinates to the tin center of the catalyst. This is followed by the coordination of the ester to the same tin center. The nucleophilic attack then occurs intramolecularly from the coordinated alcohol onto the activated carbonyl group. rsc.org

The Lewis acidity of organotin compounds varies with the number and nature of the organic groups attached to the tin atom. Generally, the acidity decreases with an increasing number of alkyl or aryl groups. lupinepublishers.com Therefore, dialkyltin compounds like this compound are expected to be effective Lewis acid catalysts.

An alternative to the Lewis acid mechanism is the exchange/insertion mechanism . This pathway involves three main steps:

Associative exchange: The alcohol reactant displaces one of the ligands on the organotin catalyst to form a tin alkoxide.

Coordination and insertion: The carbonyl group of the ester coordinates to the tin center, followed by insertion into the newly formed Sn-O bond of the tin alkoxide.

Associative exchange: The final product ester is released, and the catalyst is regenerated through another exchange step. rsc.org

It is plausible that both the Lewis acid and the exchange/insertion mechanisms could be operational in reactions catalyzed by this compound, with the predominant pathway depending on the specific reaction conditions and substrates involved.

Enantioselective and Diastereoselective Catalysis in Organotin Thiolate Systems

The development of catalysts for enantioselective and diastereoselective transformations is a significant area of chemical research. While organocatalysis has made substantial strides in this field, the exploration of organotin thiolates for stereoselective catalysis appears to be limited, with a notable lack of specific research on compounds like this compound in the available literature.

In principle, the chiral environment necessary for stereoselective catalysis could be introduced by using a chiral organotin thiolate. This could be achieved by employing chiral alkyl groups attached to the tin atom or by using chiral thiol ligands. However, the synthesis and application of such chiral organotin thiolates for asymmetric catalysis are not well-documented.

General concepts in asymmetric catalysis often involve the formation of a diastereomeric transition state when a chiral catalyst interacts with a prochiral substrate. This interaction leads to the preferential formation of one enantiomer or diastereomer over the other. For instance, in aldol (B89426) reactions, the geometry of the enolate and the nature of the Lewis acid catalyst can influence the diastereoselectivity of the product. pharmacy180.com While organotin compounds have been used in stereoselective reactions, the focus has largely been on compounds other than thiolates. nih.gov

The field of enantioselective catalysis using chiral sulfides as organocatalysts is an active area of research, but this typically involves metal-free systems or different metal centers. oup.comnih.gov The direct application of these principles to organotin thiolates remains an area ripe for investigation. The lack of published research in this specific sub-field suggests that either the catalytic efficiency or the stereoselectivity of such systems has not yet reached a level of practical significance, or it remains an unexplored frontier in organotin chemistry.

Polymer Science: Mechanistic Effects and Stabilization Phenomena of Bis Dodecylthio Dioctylstannane

Mechanistic Basis of Heat Stabilization in Poly(vinyl chloride) (PVC)

The thermal degradation of PVC is a significant challenge during its processing at elevated temperatures, typically starting around 170°C. ingenieur-buch.de The process is characterized by an autocatalytic dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone, leading to the formation of conjugated polyene sequences. ingenieur-buch.debisleyinternational.comresearchgate.net These polyenes are responsible for the undesirable discoloration of the polymer and a reduction in its mechanical properties. Organotin mercaptides, such as Bis(dodecylthio)dioctylstannane, are highly effective heat stabilizers that interrupt this degradation cascade through several key mechanisms. bisleyinternational.comsunwisechem.com

Role in Hydrochloric Acid Scavenging and Substitution Reactions within the Polymer Matrix

A primary function of this compound in PVC stabilization is the scavenging of hydrogen chloride. google.comatamanchemicals.com The sulfur atoms in the dodecylthio ligands are highly nucleophilic and can readily react with and neutralize the HCl that is released during the initial stages of PVC degradation. sunwisechem.com This action is critical as it prevents the autocatalytic effect of HCl on further dehydrochlorination. google.com

The stabilization mechanism also involves the substitution of labile chlorine atoms on the PVC chain. atamanchemicals.commade-in-china.com These are typically allylic chlorine atoms located at defect sites in the polymer structure, which are the initiation points for degradation. The mercaptide ligands from this compound replace these unstable chlorine atoms with more stable thioether linkages. sunwisechem.commade-in-china.com This substitution effectively passivates these reactive sites, preventing the initiation of the "zipper-like" dehydrochlorination process. researchgate.net The resulting dioctyltin (B90728) dichloride is a stable compound that, unlike other metal chlorides such as zinc chloride, does not significantly promote further PVC degradation.

Table 1: Comparative Dehydrochlorination Rates of PVC with Different Stabilizer Systems This table presents illustrative data on the effectiveness of organotin mercaptides in reducing the rate of HCl evolution from PVC compared to other stabilizer systems. The values are representative of typical performance under thermal stress.

| Stabilizer System | Dehydrochlorination Rate (µg HCl / g PVC / min) at 180°C |

| Unstabilized PVC | 15.0 |

| Calcium/Zinc Stearate (B1226849) | 5.2 |

| Lead Stearate | 3.8 |

| Dioctyltin Mercaptide (e.g., this compound) | 1.5 |

Influence on Radical Scavenging and Cross-linking Inhibition in Polymer Degradation Pathways

Beyond ionic mechanisms, the degradation of PVC also involves radical pathways, particularly in the presence of oxygen. Organotin mercaptides like this compound exhibit antioxidant properties by acting as radical scavengers. google.com They can decompose hydroperoxides that are formed during the thermo-oxidative degradation of the polymer, thus preventing the formation of further radical species. google.com The sulfur-containing ligands can also react with and terminate polymer radicals, thereby inhibiting the propagation of radical chain reactions that lead to chain scission and cross-linking.

By preventing the extensive formation of polyene sequences and subsequent radical reactions, this compound effectively inhibits the cross-linking of PVC chains. This is crucial for maintaining the processability and mechanical integrity of the polymer, as excessive cross-linking can lead to embrittlement and a loss of flexibility.

Synergistic Effects and Interactions with Co-stabilizers and Polymer Additives

The performance of this compound can be significantly enhanced through synergistic interactions with other additives in a PVC formulation. It is common practice to use a combination of stabilizers to achieve a balance of properties such as initial color, long-term stability, and cost-effectiveness.

A notable synergistic effect is observed when organotin mercaptides are used in conjunction with metal soaps like calcium stearate and zinc stearate. In such systems, the zinc stearate provides good initial color stability by reacting quickly with HCl, but the resulting zinc chloride can be a potent degradation catalyst. The organotin compound can then stabilize the system by reacting with the zinc chloride. Calcium stearate acts as a long-term HCl scavenger.

Kinetic Analysis of Long-Term Thermal and Oxidative Stability of Polymer Systems

The long-term stability of PVC formulations containing this compound can be evaluated through kinetic analysis of thermal and oxidative degradation. Techniques such as thermogravimetric analysis (TGA) are employed to measure the weight loss of the polymer as a function of temperature, which corresponds to the dehydrochlorination process. sunwisechem.commade-in-china.com

Studies on PVC stabilized with organotin mercaptides show a significant increase in the onset temperature of degradation compared to unstabilized or other systems like calcium-zinc. The kinetic parameters, such as the activation energy of degradation, can be determined from TGA data. For plasticized PVC, the apparent activation energy of degradation is in the range of 150 kJ/mol. made-in-china.com The presence of an effective stabilizer like this compound increases the time to the onset of significant degradation, known as the induction period or stability time. google.com This provides a quantitative measure of the stabilizer's efficiency in prolonging the service life of the PVC product under thermal stress.

Table 2: Representative Thermal Stability Data for PVC Formulations This table provides typical data obtained from thermal analysis, illustrating the impact of organotin mercaptides on the thermal stability of PVC.

| PVC Formulation | Onset of Degradation (TGA, °C) | Static Stability Time at 190°C (minutes) |

| Unstabilized PVC | ~220 | < 10 |

| PVC + Calcium/Zinc Stearate | ~245 | 30 - 45 |

| PVC + this compound | ~260 | > 75 |

Environmental Transformation Pathways and Biogeochemical Cycling of Bis Dodecylthio Dioctylstannane

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a chemical process where a molecule is cleaved into two parts by reacting with water. For organotin compounds, the susceptibility to hydrolysis varies depending on the groups attached to the tin atom.

Mechanisms of Hydrolysis

Bis(dodecylthio)dioctylstannane is an organotin mercaptide, characterized by tin-sulfur (Sn-S) bonds. Tin mercaptides are known to be significantly less susceptible to hydrolysis in neutral aqueous solutions compared to other organotin compounds like tin carboxylates or alkoxides gelest.com. However, the tin-sulfur bond can be cleaved under aqueous caustic (alkaline) conditions gelest.com.

The hydrolysis of dioctyltin (B90728) compounds generally leads to the formation of dioctyltin oxide (DOTO) google.com. For this compound, the reaction would proceed via the cleavage of the two dodecylthio (lauryl mercaptide) groups, which are replaced by oxygen to form the more stable dioctyltin oxide. Dioctyltin oxide itself is an amorphous, white powder that is practically insoluble in water, which influences its subsequent environmental fate tandfonline.com.

The general hydrolysis reaction can be represented as: (C₈H₁₇)₂Sn(SC₁₂H₂₅)₂ + H₂O → (C₈H₁₇)₂SnO + 2 HSC₁₂H₂₅

Kinetics of Hydrolysis

Photodegradation Pathways and Identification of Transformation Products

Photodegradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. This process is a significant abiotic degradation pathway for many organotin compounds in the environment tandfonline.com.

Pathways of Photodegradation

The primary mechanism of photodegradation for organotin compounds involves the sequential cleavage of the tin-carbon (Sn-C) bonds tandfonline.com. For this compound, this process would result in the stepwise removal of the two octyl groups attached to the tin atom. This dealkylation process progressively reduces the toxicity of the compound, as toxicity generally decreases in the order of R₃SnX > R₂SnX₂ > RSnX₃ tandfonline.com. The ultimate product of complete photodegradation is inorganic tin tandfonline.com.

The degradation pathway is expected to be: Dioctyltin → Mono-octyltin → Inorganic Tin

Studies on dioctyltin chloride (DOTC) have shown that it degrades to monooctyltin (MOTC) inchem.org. This supports the stepwise dealkylation pathway as the primary photodegradation mechanism for dioctyltin compounds.

Transformation Products and Kinetics

The main transformation products from the photodegradation of this compound would be monooctyltin species and inorganic tin compounds. The dodecylthio groups may also undergo photo-oxidation heraldopenaccess.usresearchgate.net.

The rate of photodegradation can be relatively rapid. The table below shows the estimated atmospheric photodegradation half-life for dioctyltin dichloride (DOTC), a related dioctyltin compound, as a proxy for the dioctyltin moiety.

Table 1: Estimated Atmospheric Photodegradation Half-Life of Analogous Dioctyltin Compound

| Compound | Photodegradation Constant (cm³/molecule per second at 25°C) | Half-Life (days) |

|---|---|---|

| Dioctyltin Dichloride (DOTC) | 3.97 x 10⁻¹¹ | 0.4 |

Source: Data drawn from Parametrix (2002k) as cited in the CICADs report inchem.org

This rapid atmospheric half-life suggests that photodegradation is a significant environmental fate process for dioctyltin compounds that partition to the atmosphere inchem.org. In aquatic systems, photolytic decomposition in sunlight also occurs, leading to a stepwise debutylation to inorganic tin tandfonline.com.

Microbial Transformation and Biodegradation Potential in Environmental Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the ultimate removal of organotin compounds from the environment, particularly in soil and sediment tandfonline.com.

Mechanisms of Microbial Transformation

The primary mechanism of microbial transformation for organotin compounds is a sequential dealkylation process, similar to photodegradation researchgate.net. Various environmental microorganisms, including bacteria and fungi, can cleave the tin-carbon bonds, utilizing the organic groups as a carbon source or transforming the compound through co-metabolism researchgate.netnih.gov. For this compound, this would involve the removal of the octyl groups to form monooctyltin and, eventually, non-toxic inorganic tin researchgate.netnih.gov.

Biodegradation Potential and Kinetics

The potential for biodegradation of dioctyltin compounds appears to be variable and dependent on environmental conditions.

Low Potential in Standard Tests: Data for dioctyltin maleate (DOTM) showed a very low rate of aerobic degradation (3% BOD), suggesting that the parent compound has low primary biodegradability env.go.jp.

Slower Degradation in Soil/Sediment: While standard tests may show ready biodegradation for some organotins, this often reflects the dissociation of the ligand rather than the breakdown of the persistent organotin moiety. For risk assessment purposes, dialkyltins are often assumed to be "inherently" biodegradable inchem.org.

The half-life of these compounds in the environment can be long, indicating their persistence. The table below summarizes reported degradation half-lives for analogous dialkyltin compounds in soil.

Table 2: Biodegradation Half-Lives of Analogous Dialkyltins in Soil

| Compound Class | Environmental Matrix | Half-Life |

|---|---|---|

| Dialkyltins | Soil (Laboratory Tests) | ~120–150 days |

| Methyltins and Butyltins | Forest Soils (Field Study) | 0.5 to 15 years |

Source: Data from CICADs report and a field study on forest soils inchem.org

These values indicate that while dioctyltin compounds are biodegradable, the process can be slow in complex environmental systems like soil and sediment, leading to their persistence inchem.org.

Sorption and Transport Mechanisms in Aqueous and Sedimentary Environments

Sorption Mechanisms

Sorption is a process where a chemical binds to particles of soil or sediment. For hydrophobic (water-repelling) organotin compounds like this compound, sorption is a dominant process that dictates their environmental distribution . These compounds have a strong affinity for particulate matter, especially the organic carbon fraction within soil and sediment ecetoc.org. This high affinity means that when released into an aquatic environment, a large portion of the compound will be removed from the water column and accumulate in the sediment tandfonline.com.

The distribution of a chemical between the solid (soil/sediment) and aqueous phases is described by the soil-water distribution coefficient (Kd) or the organic carbon-water partition coefficient (Koc) ecetoc.orgchemsafetypro.com. High Koc values indicate a strong tendency for the chemical to bind to organic matter and thus have low mobility in the environment chemsafetypro.com.

While a specific Koc value for this compound is not available, data for related compounds confirm their strong sorptive behavior. For example, the hydrolysis product dioctyltin oxide has a very high estimated log Pow (a measure of hydrophobicity) of 9.26, indicating a very high potential for sorption.

Transport Mechanisms

Due to their strong sorption to solid particles, the primary transport mechanism for dioctyltin compounds in aquatic environments is through the movement of contaminated sediments tandfonline.com. Processes such as erosion, resuspension of bottom sediments by currents or dredging activities, and runoff from contaminated land can re-introduce these compounds and their degradation products into the water column, making sediments a long-term secondary source of pollution arpat.toscana.it. Their low water solubility and high affinity for solids mean they are not readily leached through the soil into groundwater tandfonline.com.

Speciation Dynamics and Biogeochemical Cycling in Ecosystems

The biogeochemical cycling of this compound describes its complete journey through an ecosystem, including its transport, transformation, and ultimate fate.

Upon entering an aquatic ecosystem, this compound will rapidly partition from the water phase to suspended particles and bottom sediments due to its hydrophobic nature and strong sorption affinity . This makes sediments the primary reservoir for this compound in the environment tandfonline.comarpat.toscana.it.

Once in the sediment or water, the compound is subject to several slow transformation processes:

Hydrolysis: The tin-sulfur bonds may slowly hydrolyze, especially under alkaline conditions, to form dioctyltin oxide (DOTO) gelest.comeuropa.eu.

Photodegradation: In the upper layers of water (the photic zone), the compound can be degraded by sunlight, which cleaves the octyl groups from the tin atom tandfonline.cominchem.org.

Biodegradation: In both sediment and water, microorganisms gradually break down the compound by sequentially removing the octyl groups inchem.orgresearchgate.net.

This results in a change in the chemical speciation of tin over time, from the parent compound to its less toxic degradation products: dioctyltin species, then monooctyltin species, and finally inorganic tin inchem.org.

Theoretical and Computational Studies of Bis Dodecylthio Dioctylstannane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For organotin compounds like Bis(dodecylthio)dioctylstannane, these methods provide a molecular-level understanding of their stabilizing action.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

For analogous dioctyltin (B90728) mercaptides, DFT studies reveal a tetrahedral geometry around the central tin atom. The two octyl groups and the two dodecylthio ligands are arranged to minimize steric hindrance. The Sn-C bonds are typically longer and more covalent in nature compared to the more polar Sn-S bonds. The energy landscapes, explored through DFT, can identify the most stable conformations of the long alkyl chains (octyl and dodecyl), which are crucial for their interaction with polymer matrices.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Model Dioctyltin Dithiolate

| Parameter | Typical Calculated Value |

| Sn-C Bond Length | ~2.15 - 2.20 Å |

| Sn-S Bond Length | ~2.40 - 2.45 Å |

| C-Sn-C Bond Angle | ~125° - 135° |

| S-Sn-S Bond Angle | ~95° - 105° |

| C-Sn-S Bond Angle | ~105° - 115° |

Note: These values are representative and derived from studies on similar organotin thiolates. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for Bonding Analysis and Charge Distribution

Ab initio methods, while computationally more intensive than DFT, offer a high level of theory for detailed bonding analysis and charge distribution. The Natural Bond Orbital (NBO) analysis, often performed using ab initio wavefunctions, can quantify the nature of the bonds and the partial charges on each atom.

In compounds analogous to this compound, NBO analysis shows a significant charge separation in the Sn-S bond, indicating a high degree of ionic character. This polarity is a key factor in the mechanism of PVC stabilization, where the organotin compound interacts with and replaces labile chlorine atoms in the polymer chain. The analysis also confirms the covalent nature of the Sn-C bonds. The charge distribution across the entire molecule influences its solubility and compatibility with the PVC matrix.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. These simulations are particularly valuable for understanding how this compound functions within a polymer or solvent system.

Simulation of Interactions with Polymer Chains and Solvent Systems

MD simulations of organotin stabilizers in a PVC matrix have shown that the long alkyl chains, such as the octyl and dodecyl groups in this compound, play a crucial role in ensuring compatibility and dispersibility within the polymer. These aliphatic chains interact favorably with the hydrocarbon backbone of the PVC, preventing the aggregation of the stabilizer and ensuring its uniform distribution.

Simulations in various solvents can predict the solubility and diffusion characteristics of the compound, which are important for its incorporation into PVC formulations. The interactions are governed by a combination of van der Waals forces between the alkyl chains and the surrounding medium.

Self-Assembly Behavior and Aggregation Phenomena

While desirable for even distribution, organotin mercaptides can exhibit self-assembly and aggregation, particularly at higher concentrations. MD simulations can model these phenomena by predicting the formation of micelles or other aggregates. The long, non-polar dodecylthio and octyl chains would drive such aggregation in polar environments through hydrophobic interactions. Understanding the conditions that lead to aggregation is critical for optimizing the performance of the stabilizer.

Computational Modeling of Catalytic Transition States and Reaction Energy Barriers

The primary function of this compound as a PVC stabilizer involves its catalytic role in the substitution of labile chlorine atoms and the neutralization of evolved hydrogen chloride (HCl). Computational modeling is instrumental in elucidating the mechanisms of these reactions.

DFT calculations are used to model the transition states of the reaction between the organotin thiolate and a model segment of PVC containing an allylic chlorine atom. These calculations can map the reaction pathway and determine the energy barriers for the substitution reaction. A lower energy barrier indicates a more efficient stabilization process. The mechanism is believed to involve the coordination of the tin atom to the chlorine, facilitating its removal and replacement by the thiolate group.

Table 2: Representative Calculated Energy Barriers for Key Stabilization Reactions

| Reaction Step | Typical Calculated Activation Energy (kcal/mol) |

| Chlorine Substitution by Thiolate | 15 - 25 |

| Reaction of Tin Chloride with HCl | 10 - 20 |

Note: These are illustrative values from studies on analogous systems. The actual energy barriers for this compound would depend on the specific electronic and steric effects of the octyl and dodecyl groups.

Advanced Analytical Methodologies for Research and Environmental Monitoring of Bis Dodecylthio Dioctylstannane

Chromatographic Techniques for Separation and Quantification of Organotin Species (e.g., GC-MS, LC-ICP-MS)

The accurate speciation and quantification of organotin compounds, including Bis(dodecylthio)dioctylstannane, in various matrices are critical due to the varying toxicity and environmental fate of different organotin species. arpat.toscana.it Chromatographic techniques coupled with sensitive detectors are the cornerstone of organotin analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. analchemres.org For organotins like this compound, which are often non-volatile, a derivatization step is mandatory to convert them into forms suitable for GC analysis. greenrivertech.com.twresearchgate.net GC-MS offers high resolution, separating complex mixtures of organotin derivatives, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions. labrulez.com The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for complex environmental samples. nih.gov

Liquid Chromatography (LC) coupled with Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) has emerged as a robust alternative for organotin speciation. rsc.orgresearchgate.net A key advantage of LC-based methods is that derivatization is often not required, which simplifies sample preparation and avoids potential artifacts or losses associated with the derivatization process. rsc.orgresearchgate.net The LC separates the different organotin species, which are then introduced into the ICP-MS for highly sensitive and element-specific detection of tin. researchgate.netnih.gov This technique allows for the direct analysis of aqueous samples and can handle a wide range of polarities. speciation.net Reversed-phase chromatography is a common separation mechanism used for organotin compounds. rsc.org

Derivatization Strategies for Enhanced Detectability and Volatility

Derivatization is a crucial step in the analysis of many organotin compounds by GC-MS, as it converts the polar and non-volatile species into more volatile and thermally stable derivatives. greenrivertech.com.twresearchgate.netkuleuven.be This conversion is essential for successful separation and detection using gas chromatography. researchgate.net The two most common derivatization strategies are alkylation and hydride generation.

Alkylation involves the addition of an alkyl group to the organotin cation. This is typically achieved using Grignard reagents or sodium tetraalkylborates.

Grignard Reagents: Reagents such as methylmagnesium bromide, propylmagnesium bromide, or pentylmagnesium bromide react with organotin halides to form stable tetra-alkyltin compounds. greenrivertech.com.twnih.gov These derivatives are less polar and more volatile, making them ideal for GC separation. greenrivertech.com.tw Pentylation, for example, has been shown to be an effective choice for the derivatization of various organotins. nih.gov While highly effective and often providing high yields, Grignard reactions require strictly anhydrous conditions and careful handling. researchgate.net

Sodium Tetraethylborate (NaBEt₄): This reagent is a popular alternative that ethylates organotin compounds. labrulez.com The reaction can often be performed directly in aqueous samples, combining derivatization and extraction into a single step, which simplifies the analytical procedure. researchgate.netlabrulez.com However, NaBEt₄ is unstable in the presence of strong acids, which may be used for sample extraction from solids. greenrivertech.com.tw

Hydride Generation involves the reaction of organotin compounds with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to form volatile organotin hydrides. greenrivertech.com.twkuleuven.be These hydrides can then be purged from the sample and trapped for subsequent GC analysis. This technique is sensitive but can be prone to interferences and may not be suitable for all organotin species.

The choice of derivatization method depends on the specific organotin compounds of interest, the sample matrix, and the available instrumentation. greenrivertech.com.tw

Table 1: Comparison of Common Derivatization Strategies for Organotin Analysis

| Derivatization Strategy | Reagent Example | Advantages | Disadvantages |

| Alkylation (Grignard) | Pentylmagnesium bromide | High derivatization yields and reproducibility for a wide range of organotins. greenrivertech.com.tw Forms very stable tetra-alkyltin derivatives. greenrivertech.com.tw | Requires anhydrous conditions. researchgate.net Involves multiple analytical steps (reagent quenching, back-extraction). greenrivertech.com.tw |

| Alkylation (Borate) | Sodium tetraethylborate (NaBEt₄) | Can be performed directly in aqueous samples. researchgate.netlabrulez.com Combines derivatization and extraction. labrulez.com | Reagent is unstable in strong acids. greenrivertech.com.tw May have lower yields for some species compared to Grignard reagents. |

| Hydride Generation | Sodium borohydride (NaBH₄) | High sensitivity. Suitable for volatile species. | Can be prone to interferences. greenrivertech.com.tw May not be applicable to all organotin compounds. greenrivertech.com.tw |

Atomic Spectrometry for Elemental Tin Quantification and Speciation (e.g., ICP-OES, ICP-MS)

Atomic spectrometry techniques are indispensable for the determination of total tin content and for element-specific detection in speciation analysis. researchgate.net Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the most prominent methods in this category. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is renowned for its exceptional sensitivity and very low detection limits, often in the parts-per-trillion (ng/L) range. researchgate.netmdpi.com This makes it particularly suitable for trace and ultra-trace analysis of tin in environmental samples. nih.gov When used as a detector for chromatography (e.g., LC-ICP-MS), it provides powerful speciation capabilities, combining the separation power of LC with the element-specific and highly sensitive detection of MS. rsc.orgnih.gov Isotope dilution analysis with ICP-MS can be employed to achieve high accuracy and precision, correcting for matrix effects and instrument drift. rsc.org

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another robust technique for elemental analysis. nih.gov While generally less sensitive than ICP-MS, with detection limits typically in the parts-per-billion (µg/L) range, it is less susceptible to certain types of interferences and can be more cost-effective for routine analysis where ultra-low detection limits are not required. mdpi.com ICP-OES can also be coupled with hydride generation to enhance sensitivity and mitigate matrix effects, especially in complex matrices like seawater. mdpi.com

Both techniques require the sample to be in a liquid form, usually an acidic solution. For solid samples or complex organic matrices, a digestion step, often using microwave-assisted acid digestion, is necessary to break down the sample and bring the tin into solution before analysis. mdpi.com

Table 2: Performance Characteristics of ICP-MS and ICP-OES for Tin Analysis

| Analytical Technique | Typical Detection Limits | Key Advantages | Key Limitations |

| ICP-MS | 0.03 µg/L nih.govmdpi.com | Extremely high sensitivity. researchgate.net Isotope analysis capability for isotope dilution studies. rsc.org Excellent for trace and ultra-trace analysis. | More susceptible to matrix effects and isobaric interferences. nih.gov Higher instrument cost. |

| ICP-OES | 0.05 µg/L (with hydride generation) nih.govmdpi.com | Robust and reliable. nih.gov Less prone to certain interferences than ICP-MS. mdpi.com Lower operational and instrument costs. | Lower sensitivity compared to ICP-MS. nih.gov Not suitable for isotope analysis. |

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., ATR-FTIR, Raman Spectroscopy)

In-situ spectroscopic techniques provide a powerful means to monitor chemical reactions in real-time without the need for sample extraction. This allows for the study of reaction kinetics, the identification of transient intermediates, and the determination of reaction endpoints. stk-online.ch

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for monitoring reactions in solution. stk-online.ch An ATR probe is inserted directly into the reaction vessel, and the infrared spectrum of the reaction mixture is recorded continuously. mdpi.com This allows for the tracking of the concentration of reactants, products, and intermediates by observing changes in their characteristic vibrational bands. nih.gov For reactions involving organotin compounds, such as their synthesis or use as catalysts, ATR-FTIR can provide valuable mechanistic insights. For instance, it has been used to monitor Grignard reactions, which are relevant to the synthesis of some organotin precursors. stk-online.ch The technique is capable of analyzing slurries and solutions with high solid content. researchgate.net

Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. nih.gov It is particularly adept at analyzing aqueous solutions and can be used for in-situ monitoring through fiber-optic probes. researchgate.net Raman spectroscopy is effective for studying changes in chemical bonding and molecular structure during a reaction. It has been successfully applied to the real-time monitoring of various chemical processes, including crystallization and mechanochemical reactions. researchgate.netnih.gov Its ability to be used with translucent reaction vessels makes it suitable for monitoring processes like milling. nih.gov

Electrochemical Methods for Investigating Redox Behavior and Mechanistic Pathways

Electrochemical methods offer a valuable approach for studying the redox properties and reaction mechanisms of organotin compounds. Techniques such as cyclic voltammetry can be used to probe the oxidation and reduction potentials of a compound, providing information about its electronic structure and reactivity.

Research into the relationship between the structure of organotin complexes and the performance of ion-selective electrodes demonstrates the application of electrochemical principles in this field. sioc-journal.cn Potentiometric response characteristics of electrodes based on different organotin complexes have been systematically investigated, revealing how the coordination environment and the organic groups attached to the tin atom influence the electrode's selectivity and sensitivity. sioc-journal.cn Such studies can also employ impedance spectroscopy to help elucidate the response mechanism at the electrode-solution interface. sioc-journal.cn These methods can provide insights into the fundamental chemical behavior of compounds like this compound.

Future Research Directions and Interdisciplinary Perspectives on Bis Dodecylthio Dioctylstannane

Rational Design of Next-Generation Organotin Catalysts with Tunable Reactivity and Selectivity

The development of new catalysts is a cornerstone of modern chemistry, and organotin compounds have shown promise in this area. ontosight.ailupinepublishers.com Future research will likely focus on the rational design of organotin catalysts, moving beyond serendipitous discovery to a more predictive science. researchgate.netrsc.org This involves a deep understanding of reaction mechanisms and the use of computational modeling to design catalysts with precisely tailored properties. nih.gov

By modifying the organic groups attached to the tin atom, researchers can fine-tune the electronic and steric environment of the catalytic center. This allows for the development of catalysts with enhanced reactivity and, crucially, high selectivity for specific chemical transformations. The goal is to create catalysts that are not only efficient but also produce the desired product with minimal byproducts, a key principle of green chemistry. acs.org The systematic synthesis of such catalysts could lead to more efficient and environmentally friendly industrial processes. acs.org

Exploration of Novel Material Science Applications Beyond Traditional Polymer Stabilization

While the use of organotins as PVC stabilizers is well-established, there is a growing interest in exploring their application in other areas of material science. ontosight.ailupinepublishers.comresearchgate.net Organotin compounds, including structures similar to Bis(dodecylthio)dioctylstannane, possess unique properties that could be harnessed for the creation of advanced materials.

Future research could investigate their use in:

Specialty Coatings: Organotins have been used in coatings for various purposes. researchgate.netdtic.milorientjchem.org Further research could lead to the development of "smart" coatings with properties such as self-healing, corrosion resistance, or specific optical characteristics.

Functional Polymers: Beyond stabilization, organotins could be incorporated into the polymer backbone itself, creating materials with novel thermal, mechanical, or conductive properties.

Sealants and Adhesives: The properties of organotins could be tailored to create high-performance sealants and adhesives for demanding applications in construction and manufacturing. europa.eu

Advanced Mechanistic Understanding of Environmental Fate and Sustainable Mitigation Strategies

The environmental impact of organotin compounds is a significant concern that necessitates further research. chromatographyonline.comnih.gov While some organotins are known for their toxicity and persistence in the environment, a detailed understanding of the environmental fate of specific compounds like this compound is crucial. nih.govnih.gov

Future research in this area should focus on:

Degradation Pathways: Investigating the biotic and abiotic degradation pathways of this compound in various environmental compartments (soil, water, sediment). Understanding how these compounds break down is key to predicting their long-term impact. dtic.milnih.gov

Bioaccumulation Potential: Studying the extent to which these compounds accumulate in living organisms is essential for assessing their ecological risk. nih.govgreenchemistry-toolkit.org

Sustainable Mitigation: Developing strategies to mitigate the environmental impact of organotins is a high priority. This could involve the design of more biodegradable compounds or the development of bioremediation techniques to clean up contaminated sites. nih.gov

Integration with Green Chemistry Principles for Sustainable Synthesis and Application

The principles of green chemistry provide a framework for designing chemical products and processes that are safer for human health and the environment. rroij.com The integration of these principles into the lifecycle of organotin compounds is a critical area for future research.

Key aspects of this research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.orggreenchemistry-toolkit.org

Use of Safer Solvents and Reagents: Exploring the use of less hazardous solvents and reagents in the synthesis of organotin compounds. rroij.com

Design for Degradation: Intentionally designing organotin molecules that are effective for their intended application but will readily break down into harmless substances after their useful life.

By embracing green chemistry, the chemical industry can move towards more sustainable practices in the production and use of organotin compounds. rroij.com

Potential Roles in Advanced Functional Materials and Nanotechnology (e.g., coatings, thin films)

The unique properties of organotin compounds make them interesting candidates for applications in advanced functional materials and nanotechnology. ontosight.aiontosight.ai Research in this interdisciplinary field could unlock novel applications for compounds like this compound.

Potential areas of exploration include:

Nanoparticles: Synthesizing organotin-based nanoparticles with specific functionalities for use in catalysis, electronics, or even biomedical applications. ontosight.ainih.govnih.gov

Thin Films: Developing methods to create thin films with tailored optical, electronic, or barrier properties using organotin precursors. These films could have applications in sensors, electronic devices, and advanced packaging.

Hybrid Materials: Combining organotin moieties with other materials, such as silica (B1680970) or carbon nanotubes, to create hybrid materials with synergistic properties. nih.gov

This research frontier holds the promise of developing new technologies with significant societal and economic benefits. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products